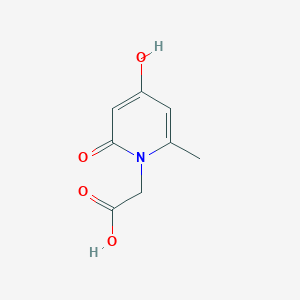

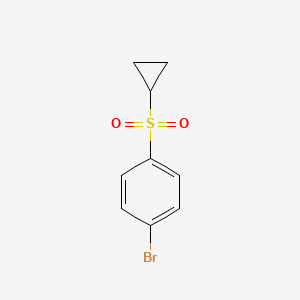

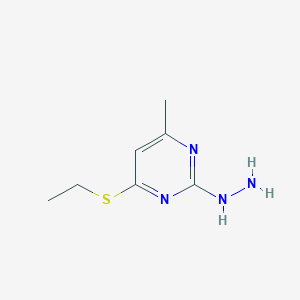

![molecular formula C12H18BrN3O B1441640 2-[4-(5-Bromo-3-methyl-2-pyridinyl)-1-piperazinyl]-1-ethanol CAS No. 1220038-51-6](/img/structure/B1441640.png)

2-[4-(5-Bromo-3-methyl-2-pyridinyl)-1-piperazinyl]-1-ethanol

Übersicht

Beschreibung

The compound “2-[4-(5-Bromo-3-methyl-2-pyridinyl)-1-piperazinyl]-1-ethanol” is a complex organic molecule. It contains a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom. The pyridine ring is substituted with a bromine atom and a methyl group. The compound also contains a piperazine ring, which is a six-membered ring with four carbon atoms and two nitrogen atoms .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The pyridine and piperazine rings would likely contribute significantly to the compound’s overall structure .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the pyridine and piperazine rings, as well as the bromine, methyl, and ethanol groups. The bromine atom, in particular, might make the compound susceptible to reactions involving nucleophilic substitution .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar pyridine and piperazine rings, as well as the polar ethanol group, might make the compound soluble in polar solvents .Wissenschaftliche Forschungsanwendungen

Pyridylcarbene Formation : A study by Abarca et al. (2006) explored the thermal decomposition of bromo-3-methyl-(1,2,3)triazolo(1,5-a)pyridine under pressure, leading to the formation of a pyridylcarbene intermediate. This intermediate was stabilized to form various derivatives, including 1-(6-bromopyridin-2-yl)ethanol (Abarca, Ballesteros, & Blanco, 2006).

Synthesis of Piperazinyl Ethanol Derivatives : Wang Jin-peng (2013) reported on the synthesis of 2-(4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethanol from bromophenylmethyl-4-chlorobenzene and 2-hydroxyethylpiperazine. This process highlights the flexibility and potential for creating various derivatives of piperazinyl ethanol compounds (Wang Jin-peng, 2013).

Learning and Memory Facilitation in Mice : A research conducted by Li Ming-zhu (2012) synthesized derivatives of 2-(4-(4-benzyl-substituted) piperazin-1-yl) ethyl 2-(1-(pyridin-2-yl) ethoxy) acetates and studied their effects on learning and memory facilitation in mice. This indicates potential neurological applications of similar compounds (Li Ming-zhu, 2012).

Electron-Releasing Power in Nitrogen Compounds : Barlin (1967) researched the kinetics of reaction between bromo-N-methyl-tetrazoles, -trizoles, or -imidazoles and piperdine in ethanol, relevant to understanding the chemical behavior of nitrogen-containing compounds similar to the one (Barlin, 1967).

Synthesis of Functionalized 4H-Pyrano(3,2-c)pyridines : Mekheimer et al. (1997) explored the reaction of 4-hydroxy-6-methyl-2-pyridone with benzylidenemalononitriles, leading to the creation of functionalized 4H-pyrano[3,2-c]pyridines, demonstrating the versatility of pyridine derivatives (Mekheimer, Mohamed, & Sadek, 1997).

Removal and Recovery of Anions : Heininger and Meloan (1992) tested 4-Aminobenzoic acid, (1-(4-pyridinyl)-2-(1-piperidinyl)ethyl ester, for its ability to selectively precipitate anions. This highlights the potential use of similar compounds in environmental and analytical chemistry (Heininger & Meloan, 1992).

Synthesis of Heterocycles with Antimicrobial Activity : El‐Emary et al. (2002) described the treatment of 3-methyl 1-phenyl-5-amino pyrazole with 4-acetyl benzene sulfonyl chloride in pyridine, leading to the synthesis of new heterocycles with potential antimicrobial activity (El‐Emary, Al-muaikel, & Moustafa, 2002).

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-[4-(5-bromo-3-methylpyridin-2-yl)piperazin-1-yl]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18BrN3O/c1-10-8-11(13)9-14-12(10)16-4-2-15(3-5-16)6-7-17/h8-9,17H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SILBJIYAGLAWAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1N2CCN(CC2)CCO)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18BrN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

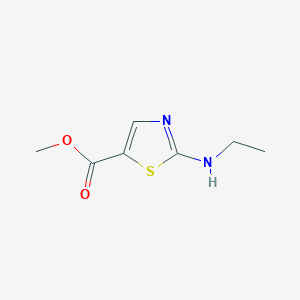

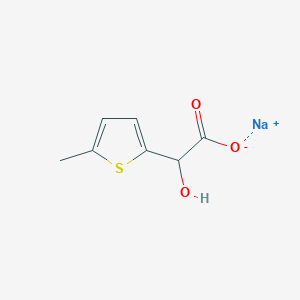

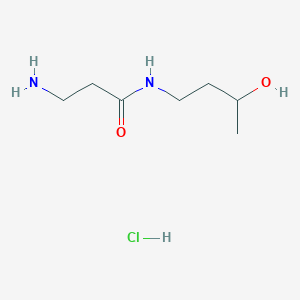

![Ethyl 5-hydroxy-2-methylsulfanyl-thieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B1441560.png)

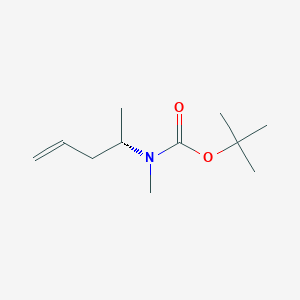

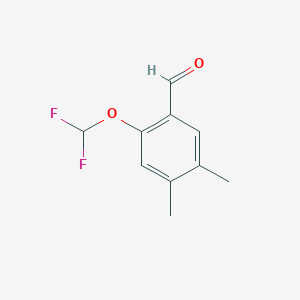

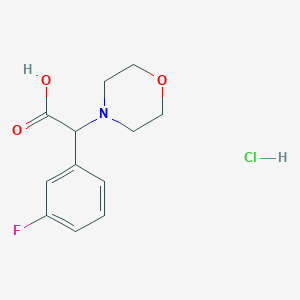

![2,2,2-trifluoroethyl N-[2-(4-methylpiperazin-1-yl)phenyl]carbamate hydrochloride](/img/structure/B1441574.png)

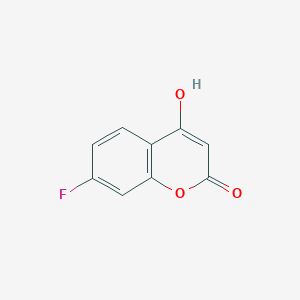

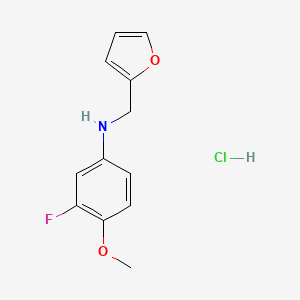

![2-[1-(4-fluorophenyl)-1H-pyrazol-3-yl]ethan-1-amine](/img/structure/B1441576.png)